molecular formula C20H15Cl2FN2OS B6516941 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899909-62-7

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B6516941
CAS RN: 899909-62-7
M. Wt: 421.3 g/mol
InChI Key: FTINFRBIFVAVRL-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (DFBT) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. DFBT is a member of the spirocyclic heterocyclic compounds, which are known for their unique properties, such as high reactivity and stability. In recent years, DFBT has been studied for its potential to be used as a reagent, a catalyst, and a fluorescent probe in various scientific research applications. In

Scientific Research Applications

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been studied for its potential applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds, such as aryl sulfonamides, aryl amides, and aryl ketones. It has also been used as a catalyst in the synthesis of various compounds, such as aryl halides, aryl amines, and aryl sulfonamides. Additionally, this compound has been used as a fluorescent probe in the detection of various compounds, such as amino acids and nucleic acids.

Mechanism of Action

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a highly reactive compound and is known to react with a variety of substrates. In the direct synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base. In the one-pot synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst. In the multi-step synthesis method, this compound is formed through the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, followed by the reaction of the resulting intermediate with thionyl chloride.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the growth of various cancer cell lines, such as lung cancer, breast cancer, and prostate cancer. In addition, this compound has been studied for its potential to reduce inflammation and to modulate the immune system. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a highly reactive compound and is known to react with a variety of substrates. This makes it a useful reagent for various lab experiments. Additionally, this compound is known to be stable and can be stored for long periods of time without significant degradation. However, this compound is a hazardous compound and should be handled with caution.

Future Directions

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has potential applications in the field of scientific research, and there are a number of future directions that could be explored. These include further studies on the potential biochemical and physiological effects of this compound, as well as the development of new synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in other fields, such as drug discovery and materials science.

Synthesis Methods

3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be synthesized using a variety of methods, such as the direct synthesis method, the one-pot synthesis method, and the multi-step synthesis method. The direct synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base, such as potassium carbonate, to form this compound. The one-pot synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, such as palladium acetate, to form this compound. The multi-step synthesis method involves the reaction of 2,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride in the presence of a base and a catalyst, such as palladium acetate, followed by the reaction of the resulting intermediate with thionyl chloride to form this compound.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2OS/c21-13-5-8-15(16(22)11-13)17-19(27)25(20(24-17)9-1-2-10-20)18(26)12-3-6-14(23)7-4-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINFRBIFVAVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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